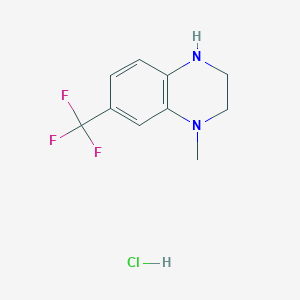![molecular formula C26H30N4O2S B2888342 2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide CAS No. 1116045-23-8](/img/structure/B2888342.png)
2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide” is a complex organic molecule that contains a 3,4-dihydroquinoxalin-2-one moiety . This moiety is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It is of broad interest due to its potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods . One approach involves the coupling/cyclization of chiral pool amino acids . Another method involves Michael addition/cyclization cascades . The synthesis of these compounds can also be achieved through multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
The 3,4-dihydroquinoxalin-2-one moiety is a bicyclic structure with a benzene ring fused to a ketopiperazine . This heterocyclic scaffold is chemically versatile, allowing for a broad range of substitution patterns .Chemical Reactions Analysis
The 3,4-dihydroquinoxalin-2-one moiety can undergo various chemical reactions . For instance, it can participate in coupling/cyclization reactions with chiral pool amino acids . It can also undergo Michael addition/cyclization cascades .科学的研究の応用
Anticancer Activity
The compound has been studied for its potential anticancer activity. A related series, including methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and corresponding derivatives, showed significant antiproliferative activity against human cancer cell lines HCT-116 and MCF-7 (El Rayes et al., 2019). These findings suggest a potential application of similar compounds in cancer research and therapy.
Topoisomerase II Inhibition
Compounds structurally similar to the one have been evaluated for cytotoxicity and topoisomerase II inhibitory activity. Certain derivatives showed high efficacy in cell lines resistant to doxorubicin, such as melanoma and ovarian cancer cell lines, highlighting their potential as cancer therapeutics (Gomez-Monterrey et al., 2011).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of related compounds, which is crucial for drug development and understanding molecular interactions. For example, the crystal structure of propaquizafop, a herbicide with a similar quinoxaline ring, has been analyzed (Jeon et al., 2014). This type of research can provide insights into the physical and chemical properties of similar compounds.
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of related compounds for various applications. For instance, benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization, demonstrating the versatility and potential for creating new compounds with unique properties (Maslivets et al., 2017).
Antimicrobial Activity
Some novel quinoxalines, related to the compound , have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Soliman & Amer, 2012).
Antibacterial and Antifungal Agents
Derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in treating bacterial and fungal infections (Kumar et al., 2012).
将来の方向性
The future directions for research on “2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide” and related compounds could involve further exploration of their therapeutic properties. Given their potential antiviral and anti-inflammatory activities, these compounds could be investigated for their efficacy against various diseases .
作用機序
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have been shown to have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It is known that the dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . This structural feature might play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities .
Result of Action
Compounds with similar structures have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
特性
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-3-19-4-8-22(9-5-19)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-10-23(33-2)11-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHOXFTYTCTZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

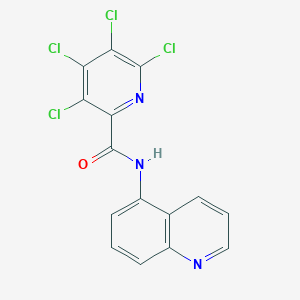
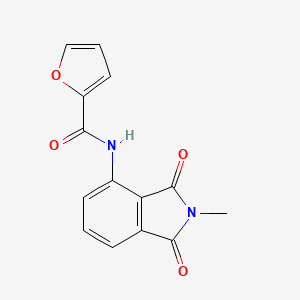
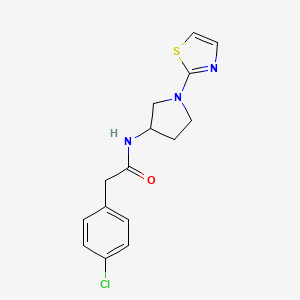
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
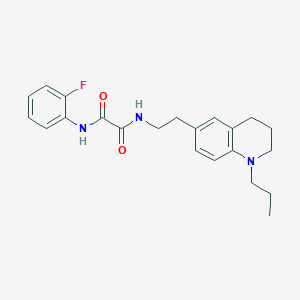
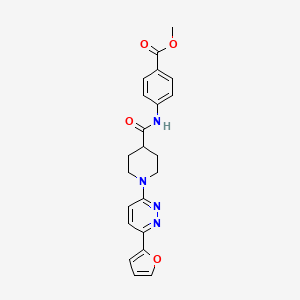
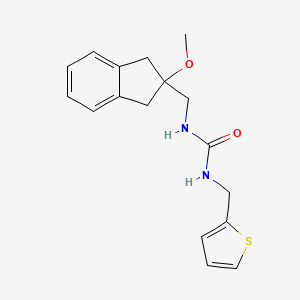
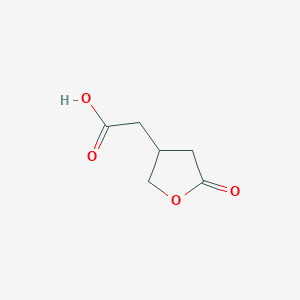
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)
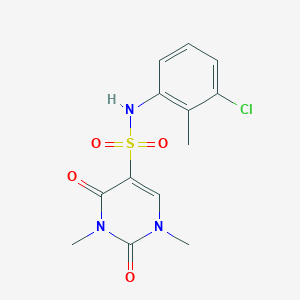
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)
